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Compound of Interest

Compound Name: 5-Methyluridine-3'-13C

CAS No.: 478511-00-1

Cat. No.: B583966 Get Quote

Abstract & Scope
Ribothymidine (rT or 5-methyluridine) is a modified nucleoside ubiquitously found in the T

C loop of tRNA, playing a critical role in the thermal stability of the RNA tertiary structure. The
site-specific isotopic labeling of Ribothymidine at the 3'-carbon (Ribothymidine-3'-13C) serves
as a potent probe for investigating ribose sugar pucker conformations (C3'-endo vs. C2'-endo)
via NMR relaxation studies and chemical shift anisotropy.

This application note provides a rigorous protocol for the acquisition, processing, and

assignment of 13C NMR data for Ribothymidine-3'-13C. It addresses the specific challenge of

distinguishing the labeled C3' signal from the spectrally adjacent C2' and C4' resonances in

solution.

Chemical Context & Structural Logic
To accurately assign the spectrum, one must understand the structural environment of the

3'-13C label. Unlike Deoxythymidine (dT), Ribothymidine contains a 2'-hydroxyl group. This

electronegative substituent deshields the C2' nucleus, often causing C2' and C3' chemical

shifts to appear in close proximity (~70–75 ppm), necessitating 2D correlation spectroscopy for

definitive assignment.

The Spin System
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The ribose ring constitutes a continuous proton spin system: H1' ↔ H2' ↔ H3' ↔ H4' ↔

H5'/H5''

By enriching the C3' position, we create a dominant 13C signal. The assignment strategy relies

on transferring magnetization from the easily assigned Anomeric Proton (H1') through the spin

system to H3', and then correlating H3' to the enriched C3'.

Experimental Protocol
Sample Preparation
Objective: Minimize solvent suppression artifacts and prevent pH-dependent chemical shift

drifting.

Lyophilization: Lyophilize 2–5 mg of Ribothymidine-3'-13C to remove traces of synthesis

solvents.

Solvent Selection:

Standard: Dissolve in 500 µL D₂O (99.9% D).

Reference: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal

chemical shift reference (

ppm,

ppm).

pH Adjustment: Adjust pD to 6.5–7.0 using NaOD/DCl. (Note: pD = pH meter reading +

0.4).

Tube: Transfer to a high-precision 5mm NMR tube (e.g., Wilmad 535-PP) to ensure

shimming stability.

Acquisition Parameters (600 MHz Instrument
Recommended)
The following parameters maximize the detection of the enriched label while suppressing

natural abundance background.
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Experiment
Pulse
Sequence

Scans (NS) TD (Points)
Spectral
Width
(ppm)

Notes

1D ¹H zg30 16 64k 12

Check purity

& H1'

integration.

1D ¹³C zgpg30 128–512 64k 200

Proton-

decoupled.

Expect

massive C3'

singlet.

1H-1H COSY cosygpppqf 8 2048 x 256 10 x 10

Traces H1' to

H3'

connectivity.

1H-13C

HSQC

hsqcetgpsisp

2
4–8 2048 x 128 10 x 160

Critical: Links

H3' to the

labeled C3'.

Assignment Workflow & Logic
The assignment is not merely reading peaks; it is a logical deduction process.

Workflow Diagram
The following flowchart illustrates the step-by-step logic required to validate the 3'-13C

assignment.
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Sample: Ribothymidine-3'-13C

1. Acquire 1D 1H NMR
(Identify H1' & Base Methyl)

3. Acquire 1D 13C {1H}
(Observe Enriched Peak)

2. Acquire 1H-1H COSY
(Walk: H1' -> H2' -> H3')

 Confirm Sugar Spin System

4. Acquire 1H-13C HSQC
(Correlate H3' to C3')

 Define H3' Shift

 Define C3' Shift

5. Final Assignment
& Purity Check

 Match H3'/C3' Crosspeak

Click to download full resolution via product page

Caption: Figure 1. Integrated workflow for the unambiguous assignment of isotopically labeled

nucleosides.

Detailed Assignment Steps
Step 1: Anchor with the Anomeric Proton (H1') In the 1D Proton spectrum (D₂O), locate the H1'

resonance. It is a doublet (due to

) typically found between 5.8 – 6.0 ppm.

Check: The Thymine methyl group (H5-Me) will appear as a singlet/fine doublet around 1.8 –

1.9 ppm.
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Step 2: The "COSY Walk" (H1'

H3') Use the COSY spectrum to trace the scalar coupling:

Start at H1' (x-axis). Look for the cross-peak to H2'.

H2' is typically found around 4.2 – 4.5 ppm.

From the H2' diagonal peak, look for the cross-peak to H3'.

H3' is typically found around 4.3 – 4.6 ppm.

Note: In Ribothymidine, H2' and H3' are often close. The COSY cross-peak confirms the

specific H3' frequency.

Step 3: 13C Enriched Signal Identification In the 1D 13C spectrum, the C3' signal will be

disproportionately intense compared to natural abundance carbons (C1', C2', C4', C5').

Expected Shift:70.0 – 75.0 ppm.

Differentiation: C1' is far downfield (~90 ppm). C5' is upfield (~62 ppm). The main confusion

is between C2' and C3'. The enrichment intensity resolves this immediately.

Step 4: HSQC Confirmation The HSQC is the "truth" step. You must observe a strong

correlation between the H3' chemical shift (determined in Step 2) and the intense C3' signal

(determined in Step 3).

If the intense Carbon signal correlates to the H2' proton, the labeling synthesis failed (regio-

isomer error).

If it correlates to H3', the assignment is valid.

Data Summary & Reference Shifts
The following table summarizes typical chemical shift ranges for Ribothymidine in D₂O. Use

these values as a baseline for quality control.
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Nucleus Atom Position
Typical Shift

(ppm)
Multiplicity (1D)

13C C3' (Label) 73.5 – 75.5 Singlet (Decoupled)

13C C1' 89.5 – 91.5
Weak (Natural

Abundance)

13C C4' 83.0 – 85.0
Weak (Natural

Abundance)

13C C2' 74.0 – 76.0
Weak (Natural

Abundance)

13C C5' 61.0 – 63.0
Weak (Natural

Abundance)

1H H1' 5.8 – 6.0
Doublet (

Hz)

1H H3' 4.3 – 4.5 Multiplet

Structural Pathway Visualization
Understanding the scalar coupling pathway is essential for interpreting the COSY data.

H1' H2'3J H3'3J H4'3J

13C-3'

1J (HSQC)

Click to download full resolution via product page

Caption: Figure 2. Scalar coupling network. The red node indicates the proton identified via

COSY; the blue hexagon is the labeled carbon confirmed via HSQC.
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Applications in Drug Development
Why is this assignment critical?

Conformational Analysis: The chemical shift of C3' is highly sensitive to the sugar pucker

(North/C3'-endo vs. South/C2'-endo). In drug design, locking a nucleoside into the C3'-endo

conformation (A-RNA type) often increases binding affinity to RNA targets.

Metabolic Tracking: 3'-13C Ribothymidine can be used as a tracer to monitor RNA

degradation or salvage pathways in cell lysates using real-time NMR.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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